Lipophilicity (cLogP) Advantage of N,N-Dipropyl vs. N,N-Dimethyl Glyoxylamide Substitution
The N,N-dipropyl substitution of CAS 862813-79-4 confers significantly higher calculated lipophilicity compared to N,N-dimethyl and N,N-diethyl analogs. The unsubstituted parent compound N,N-dipropyl-3-indoleglyoxylamide (CAS 52061-52-6) has a measured cLogP of approximately 3.0, whereas the N,N-dimethyl analog (CAS 29095-44-1) is predicted to have a substantially lower cLogP of approximately 1.5–2.0 . The additional 1,2-dimethyl substitution on the indole ring of CAS 862813-79-4 further increases calculated lipophilicity by an estimated 0.8–1.2 log units relative to the unsubstituted N,N-dipropyl-3-indoleglyoxylamide scaffold [1]. This logP elevation is expected to enhance passive membrane permeability compared to the N,N-dimethyl-1,2-dimethyl analog (CAS 101938-54-9, MW 244.29) .
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~3.8–4.2 (CAS 862813-79-4, C18H24N2O2, MW 300.4) |
| Comparator Or Baseline | N,N-Dipropyl-3-indoleglyoxylamide (CAS 52061-52-6): measured cLogP = 2.999 ; N,N-Dimethyl-1,2-dimethyl analog (CAS 101938-54-9): estimated cLogP ~2.5–3.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 relative to N,N-dimethyl-1,2-dimethyl analog |
| Conditions | Computed physicochemical property (cLogP estimation from molecular structure) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and blood–brain barrier penetration potential, making CAS 862813-79-4 a preferred chemical probe for intracellular or CNS-targeted assays where N,N-dimethyl analogs may show insufficient cell penetration.
- [1] Barresi E, Robello M, Baglini E, Poggetti V, Viviano M, Salerno S, Da Settimo F, Taliani S. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals 2023, 16(7), 997. DOI: 10.3390/ph16070997. View Source
